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2-Phenylethyl beta-primeveroside - 129932-48-5

2-Phenylethyl beta-primeveroside

Catalog Number: EVT-508589
CAS Number: 129932-48-5
Molecular Formula: C19H28O10
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenylethyl primeveroside, also known as paxgp, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Phenylethyl primeveroside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, phenylethyl primeveroside is primarily located in the cytoplasm. Outside of the human body, phenylethyl primeveroside can be found in herbs and spices and tea. This makes phenylethyl primeveroside a potential biomarker for the consumption of these food products.
Source and Classification

2-Phenylethyl beta-primeveroside is predominantly found in the leaves of Camellia sinensis, the tea plant. It is formed through sequential glycosylation processes involving glucose and xylose moieties, where 2-phenylethanol acts as the aglycone. The classification of this compound falls under glycosides, specifically aromatic glycosides, which are known for their contribution to the sensory properties of food and beverages, particularly in tea aroma.

Synthesis Analysis

The synthesis of 2-phenylethyl beta-primeveroside can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as beta-primeverosidase extracted from tea leaves. The enzyme catalyzes the transfer of sugar moieties from donor substrates to 2-phenylethanol, resulting in the formation of beta-primeverosides. The substrate specificity of the enzyme indicates a preference for natural substrates over synthetic ones, emphasizing its role in natural product synthesis .
  2. Chemical Synthesis: Although less common than enzymatic methods, chemical synthesis can also produce this compound through glycosylation reactions involving activated sugar donors and 2-phenylethanol under controlled conditions. Parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
  3. Transglycosylation: This approach involves using glycosidases to facilitate the transfer of sugar moieties from one molecule to another, effectively synthesizing various primeverosides from simple sugars and alcohols .
Molecular Structure Analysis

The molecular structure of 2-phenylethyl beta-primeveroside consists of a phenethyl group linked to a beta-primeverose moiety. The structural formula can be represented as follows:

  • Molecular Formula: C14_{14}H18_{18}O7_{7}
  • Molecular Weight: Approximately 286.29 g/mol

The compound features:

  • A phenethyl group (C6_6H5_5CH2_2CH2_2-) contributing to its aromatic properties.
  • A sugar moiety consisting of glucose and xylose units that form the beta-primeverose structure.

Nuclear magnetic resonance spectroscopy has been utilized to confirm the stereochemistry and structural integrity during enzymatic hydrolysis processes .

Chemical Reactions Analysis

2-Phenylethyl beta-primeveroside participates in several chemical reactions:

  1. Hydrolysis: Catalyzed by beta-primeverosidase, hydrolysis converts 2-phenylethyl beta-primeveroside back into its aglycone (2-phenylethanol) and sugar components. This reaction is essential for aroma release during tea processing .
  2. Transglycosylation Reactions: These reactions involve transferring sugar units from donor molecules to 2-phenylethanol or other acceptors, leading to the formation of various glycosides that contribute to flavor profiles .
  3. Biosynthetic Pathways: In plants, this compound is synthesized via sequential glycosylation steps involving specific glycosyltransferases that modify aromatic alcohols into their respective primeverosides .
Mechanism of Action

The mechanism by which 2-phenylethyl beta-primeveroside exerts its effects primarily revolves around its role in flavor and aroma enhancement in food products:

  1. Aroma Release: Upon enzymatic hydrolysis by beta-primeverosidase during tea brewing or processing, 2-phenylethyl beta-primeveroside releases 2-phenylethanol, which is responsible for floral and fruity notes in teas .
  2. Plant Defense Mechanisms: The production of this compound may also play a role in plant chemical defenses against herbivores or pathogens by influencing sensory perceptions.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylethyl beta-primeveroside include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Stability: Stable under acidic conditions but may undergo hydrolysis under alkaline conditions or prolonged heat exposure.

These properties are crucial for its application in food science and flavor chemistry.

Applications

The applications of 2-phenylethyl beta-primeveroside are diverse:

  1. Flavoring Agent: Widely used in the food industry as a natural flavoring agent due to its pleasant aroma profile.
  2. Tea Production: Enhances the sensory attributes of tea products, making it valuable for manufacturers aiming to improve quality.
  3. Research Applications: Utilized in studies exploring plant metabolism, aroma biosynthesis, and enzyme specificity within biochemical research frameworks .
  4. Potential Therapeutic Uses: Emerging research suggests possible health benefits associated with phenolic compounds like those derived from this glycoside, including antioxidant properties.

Properties

CAS Number

129932-48-5

Product Name

2-Phenylethyl beta-primeveroside

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

Molecular Formula

C19H28O10

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1

InChI Key

ZRGXCWYRIBRSQA-BMVMOQKNSA-N

SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O

Synonyms

2-phenylethyl 6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside
2-phenylethyl beta-primeveroside
PAXGP
phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O

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